molecular formula C22H19N3O3 B5404653 N~1~-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PHENYL]-3,4-DIMETHOXYBENZAMIDE

N~1~-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PHENYL]-3,4-DIMETHOXYBENZAMIDE

Cat. No.: B5404653
M. Wt: 373.4 g/mol
InChI Key: DEHLDGDRLAHLDW-UHFFFAOYSA-N
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Description

N~1~-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PHENYL]-3,4-DIMETHOXYBENZAMIDE is a compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PHENYL]-3,4-DIMETHOXYBENZAMIDE typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione can be reacted with 4-fluorobenzaldehyde in DMSO to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate can then be further reacted with various reagents to obtain the desired compound.

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions using readily available starting materials such as o-phenylenediamine and aldehydes. These reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PHENYL]-3,4-DIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety can yield benzimidazole N-oxides, while reduction can lead to the formation of reduced benzimidazole derivatives .

Scientific Research Applications

N~1~-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PHENYL]-3,4-DIMETHOXYBENZAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PHENYL]-3,4-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, leading to its diverse pharmacological effects. For example, it can inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

Uniqueness

N~1~-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PHENYL]-3,4-DIMETHOXYBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethoxybenzamide group enhances its solubility and bioavailability, making it a promising candidate for further research and development .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-27-19-12-9-15(13-20(19)28-2)22(26)23-16-10-7-14(8-11-16)21-24-17-5-3-4-6-18(17)25-21/h3-13H,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHLDGDRLAHLDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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